PKI (14-24)amide

Description

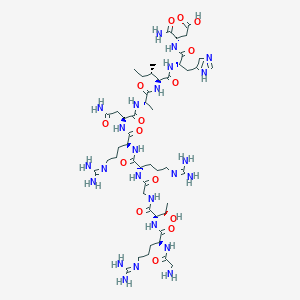

PKI (14-24)amide is a synthetic peptide inhibitor derived from the heat-stable inhibitor protein of cAMP-dependent protein kinase (PKA). Its sequence corresponds to residues 14–24 of the native PKI protein, with an amidated C-terminus to enhance stability . The peptide acts as a competitive inhibitor by binding to the catalytic subunit of PKA, blocking its interaction with substrates. Key structural features include a cluster of basic residues (Arg¹⁷, Arg¹⁸, Arg¹⁹) critical for binding to the kinase’s active site and hydrophobic residues (Ile²¹, His²³, Asp²⁴) that stabilize interactions . This compound exhibits a Ki of 57–75 nM in vitro, making it a moderate-potency inhibitor compared to longer PKI fragments (e.g., PKI-(5-24)-amide, Ki = 2.3 nM) .

Properties

Molecular Formula |

C49H86N24O15 |

|---|---|

Molecular Weight |

1251.4 g/mol |

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H86N24O15/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

InChI Key |

JQHBSZVOKYMQJE-NCSLQZJCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

PKI (14-24)amide is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

PKI (14-24)amide primarily undergoes reactions related to its role as a PKA inhibitor. These include:

Oxidation: : Oxidation reactions can occur on the amino acid residues, particularly on the sulfur-containing amino acids.

Reduction: : Reduction reactions are less common but can occur under specific conditions.

Substitution: : Substitution reactions can involve the replacement of functional groups on the peptide backbone.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with altered functional groups.

Scientific Research Applications

PKI (14-24)amide is widely used in scientific research due to its ability to inhibit PKA. Its applications include:

Chemistry: : Studying the role of PKA in various chemical processes.

Biology: : Investigating the effects of PKA inhibition on cellular signaling pathways.

Medicine: : Exploring potential therapeutic uses of PKA inhibitors in treating diseases such as cancer and diabetes.

Industry: : Developing PKA inhibitors for use in biotechnological applications.

Mechanism of Action

PKI (14-24)amide exerts its effects by binding to the regulatory subunits of PKA, preventing the binding of cAMP. This inhibition disrupts the activation of PKA and its downstream signaling pathways, leading to altered cellular responses. The molecular targets include PKA regulatory subunits, and the pathways involved are those regulated by PKA, such as the cAMP-dependent pathway.

Comparison with Similar Compounds

Structural and Functional Differences

The inhibitory potency of PKI peptides depends heavily on their length and specific residues. Below is a comparative analysis of PKI (14-24)amide and related analogs:

Table 1: Key PKI Peptide Inhibitors and Their Properties

Mechanistic Insights

- N-Terminal Residues : Deletion of residues 5–13 (e.g., PKI-(14-24)-amide vs. PKI-(5-24)-amide) causes a 50–100-fold loss in potency due to the absence of stabilizing hydrophobic interactions (Phe¹⁰, Tyr⁷) and disruption of the α-helix structure .

- C-Terminal Residues : Removal of His²³ and Asp²⁴ (as in PKI-(14-22)-amide) reduces potency by ~30%, highlighting their role in substrate binding .

Substrate Selectivity

This compound exhibits substrate-dependent efficacy. For example:

- At 1 μM, it inhibits 91.5% of (Ala³⁴)H2B(29-35) phosphorylation but only 86.4% of Kemptide phosphorylation .

- This contrasts with PKI (5-22)-amide, which shows near-complete inhibition (>95%) of all substrates at 1 μM .

Key Research Findings

Residue-Specific Contributions :

- Substitution of Phe¹⁰ with alanine in PKI-(6-22)-amide reduces potency by 270-fold , while leucine substitution causes only a 33-fold loss , emphasizing the importance of hydrophobicity at this position .

- Gly¹⁷ and Asn¹⁹ in PKI-(14-24)-amide are critical for maintaining backbone flexibility and kinase interaction .

Truncation Effects :

- PKI-(14-24)-amide has a Ki of 57 nM , compared to 800 nM for PKI-(14-30)-amide, indicating that C-terminal extensions beyond residue 24 impair binding .

Comparative Efficacy :

- This compound is ~25-fold less potent than PKI (5-24)-amide but more potent than PKI-(11-24)-amide (Ki = 800 nM) due to the exclusion of destabilizing N-terminal residues (Ile¹¹–Ser¹³) .

Biological Activity

PKI (14-24)amide is a potent inhibitor of protein kinase A (PKA), a critical enzyme involved in various cellular signaling pathways. This article reviews the biological activity of this compound, including its mechanism of action, effects on different cellular processes, and relevant case studies.

Structure and Properties

Chemical Information:

- Molecular Formula: C₄₉H₈₆N₂₄O₁₅

- Molecular Weight: 1251.36 g/mol

- CAS Number: 100853-61-0

This compound is derived from the protein kinase inhibitor peptide (PKI), which is known for its ability to inhibit cAMP-dependent PKA activity effectively. The compound's structure allows it to bind specifically to PKA, preventing its activation by cAMP.

This compound inhibits PKA by binding to its regulatory subunits, thereby preventing the release of the catalytic subunit necessary for enzymatic activity. This inhibition can lead to significant downstream effects on various signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs).

Biological Effects

- Inhibition of PKA Activity:

-

Impact on Cellular Processes:

- In studies involving Schistosoma mansoni, exposure to this compound resulted in a dose-dependent inhibition of egg production, indicating its potential use in parasitology .

- Additionally, research indicates that PKI can influence multiple isoforms of protein kinase C (PKC), suggesting broader implications for cellular signaling beyond just PKA inhibition .

Table 1: Summary of Key Research Findings on this compound

| Study | Organism/Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Nörenberg et al. (1998) | Rat Neostriatal Neurons | Not specified | Inhibition of NMDA receptor conductance |

| Takuma et al. (1988) | Pancreatic Cells | 1–100 µM | Inhibition of amylase release |

| PMC2875359 | Schistosoma mansoni | 1–100 µM | Inhibition of egg production in a dose-dependent manner |

| JBC Study (2018) | Mouse Kinases | Varies | Inhibition of PKA; activation of PKC at higher concentrations |

Case Study: Effects on Schistosoma mansoni

In a controlled experiment, adult S. mansoni worms were treated with varying concentrations of this compound and observed for egg production over six days. The results demonstrated that higher concentrations led to significant reductions in egg output, highlighting the compound's potential as a therapeutic agent against schistosomiasis .

Q & A

Q. What is the molecular mechanism by which PKI (14-24)amide inhibits PKA activity?

this compound acts as a competitive inhibitor by binding to the catalytic subunit of cAMP-dependent protein kinase A (PKA), blocking its interaction with ATP and substrates. This inhibition is concentration-dependent, with maximal suppression observed at ~50 µM in vitro, beyond which efficacy plateaus due to saturation kinetics . Methodologically, researchers can validate this mechanism using kinase activity assays with purified PKA and ATP analogs, as demonstrated in dose-response studies .

Q. What is the recommended concentration range for this compound in cell-free assays?

Experimental data indicate that this compound exhibits a sigmoidal dose-response curve, with effective inhibition starting at 10 µM and reaching near-complete suppression (~90%) at 50 µM . Researchers should titrate concentrations within this range while accounting for assay-specific variables (e.g., ATP levels, incubation time) to avoid off-target effects at higher doses.

Q. How should this compound be stored to ensure stability?

Synthetic PKI peptides, including this compound, require storage at -80°C to -20°C in lyophilized form to prevent degradation. Reconstituted solutions should be aliquoted and used within one month at -80°C or one week at 4°C . Stability tests via mass spectrometry or HPLC are recommended for long-term studies.

Advanced Experimental Design and Analysis

Q. How can structural modifications (e.g., myristoylation or sequence truncation) enhance this compound’s inhibitory specificity or cellular uptake?

Myristoylation of PKI analogs (e.g., PKI 14-22 amide) improves membrane permeability, enabling intracellular PKA inhibition in phagocytosis and neutrophil adhesion assays . To compare analogs, researchers should use standardized kinase activity assays (e.g., radiometric or fluorescence-based) and cellular models (e.g., neutrophils or transfected cell lines) while controlling for peptide solubility and off-target kinase interactions .

Q. What experimental strategies resolve discrepancies in this compound efficacy across studies?

Contradictory results may arise from differences in assay systems (e.g., cell lysates vs. intact cells) or PKA isoform expression. To address this:

- Perform parallel experiments with isoform-specific PKA inhibitors (e.g., H-89 for selective inhibition ).

- Validate results using orthogonal methods, such as FRET-based PKA activity reporters or phosphoproteomics .

- Include positive controls (e.g., forskolin for cAMP induction) and negative controls (scrambled peptide sequences) .

Q. How does this compound compare to small-molecule PKA inhibitors like H-89 in terms of selectivity and applicability?

While this compound is a peptide-based inhibitor with high specificity for PKA’s catalytic subunit, H-89 (Ki = 48 nM) exhibits broader off-target effects on PKG and calcium-dependent kinases . Researchers should select based on experimental context:

Q. How can the PICO framework guide the design of studies comparing this compound with other inhibitors?

Apply the PICO (Population, Intervention, Comparison, Outcome) framework:

- Population : Specific cell type or enzyme preparation (e.g., neutrophil lysates).

- Intervention : this compound at 50 µM.

- Comparison : H-89 (10 µM) or PKI (5-24)amide.

- Outcome : PKA activity (% inhibition) measured via kinase assay . This structure ensures methodological rigor and comparability across studies.

Methodological and Literature Review Considerations

Q. What databases and frameworks are recommended for synthesizing this compound research?

Prioritize primary literature from PubMed, Google Scholar, and JSTOR, avoiding non-peer-reviewed platforms. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . For systematic reviews, employ PICO to structure search terms and filter studies by experimental design (e.g., concentration ranges, assay types) .

Q. How can researchers optimize this compound protocols for novel cell models?

Q. What statistical approaches are suitable for analyzing this compound dose-response data?

Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ values and assess cooperativity. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring replicates account for inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.